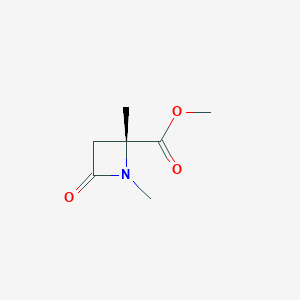![molecular formula C21H14O B13796741 [1,1'-Binaphthalene]-2-carboxaldehyde CAS No. 605-79-8](/img/structure/B13796741.png)
[1,1'-Binaphthalene]-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Binaphthalene]-2-carboxaldehyde is an organic compound belonging to the binaphthalene family. It is characterized by two naphthalene rings connected at the 1 and 1’ positions, with an aldehyde functional group at the 2 position. This compound is known for its unique structural properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2-carboxaldehyde typically involves the oxidation of [1,1’-Binaphthalene]-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2-carboxaldehyde often employs large-scale oxidation processes using environmentally friendly oxidants. The use of continuous flow reactors and advanced purification techniques ensures the efficient and sustainable production of this compound .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
- [1,1’-Binaphthalene]-2-carboxylic acid
- [1,1’-Binaphthalene]-2-methanol
- Substituted binaphthalene derivatives
Scientific Research Applications
Chemistry: [1,1’-Binaphthalene]-2-carboxaldehyde is used as a key intermediate in the synthesis of chiral ligands and catalysts. Its unique structure allows for the creation of enantioselective catalysts used in asymmetric synthesis .
Biology: In biological research, this compound is used to study the interactions of aromatic aldehydes with biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic aldehydes in biological systems .
Medicine: Its structural framework can be modified to create bioactive molecules with therapeutic potential .
Industry: In the industrial sector, [1,1’-Binaphthalene]-2-carboxaldehyde is used in the production of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2-carboxaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound can also participate in redox reactions, where it acts as an electron acceptor or donor .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by forming covalent bonds with their active sites.
Receptors: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- [1,1’-Binaphthalene]-2,2’-diol
- [1,1’-Binaphthalene]-2,2’-dicarboxylic acid
- [1,1’-Binaphthalene]-2,2’-dimethanol
Comparison: Compared to [1,1’-Binaphthalene]-2-carboxaldehyde, these similar compounds have different functional groups, which influence their reactivity and applications. For instance, [1,1’-Binaphthalene]-2,2’-diol is widely used as a chiral ligand in asymmetric synthesis, while [1,1’-Binaphthalene]-2,2’-dicarboxylic acid is used in the production of polymers and resins .
Uniqueness: The presence of the aldehyde group in [1,1’-Binaphthalene]-2-carboxaldehyde makes it a unique compound with distinct reactivity, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various fields of research and industry .
Properties
CAS No. |
605-79-8 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-naphthalen-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C21H14O/c22-14-17-13-12-16-7-2-4-10-19(16)21(17)20-11-5-8-15-6-1-3-9-18(15)20/h1-14H |
InChI Key |
MBYIYYPMLNCRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


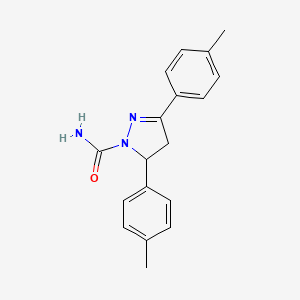
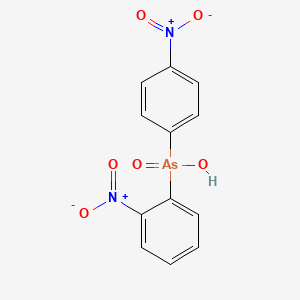

![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

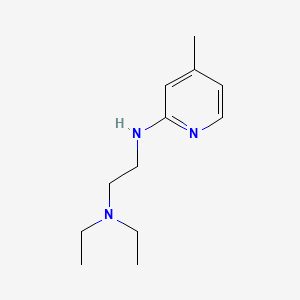
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)

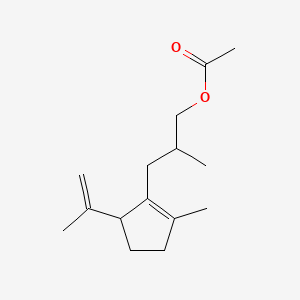
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
